![molecular formula C9H15N5O3 B5752787 methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate is a synthetic compound known for its unique triazinyl structure, which has significant implications in various scientific research and industrial applications. This compound is characterized by a triazinyl ring with substituents that confer specific chemical properties, making it an interesting subject of study in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate can be synthesized through a multistep synthetic route that involves the introduction of various functional groups onto the triazinyl ring. The general procedure involves the following steps:
Starting from a suitable triazine precursor, the dimethylamino group is introduced through nucleophilic substitution.
The methoxy group is introduced using a methylation reaction, typically employing methyl iodide or dimethyl sulfate as the methylating agents.
The glycine moiety is attached to the triazinyl ring via an esterification reaction, using appropriate coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process, minimize waste, and enhance reproducibility.
化学反应分析
Types of Reactions
Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate undergoes various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a hydroxy derivative.
Reduction: : The triazinyl ring can be reduced under specific conditions, leading to a partially or fully reduced triazinyl ring.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: : Hydrogen gas (H2) with a palladium or platinum catalyst (Pd/C or Pt/C) is commonly used.
Substitution: : Strong nucleophiles such as alkoxides, amines, or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: : Hydroxy derivatives with altered electronic properties.
Reduction: : Reduced triazinyl compounds with varying degrees of saturation.
Substitution: : Triazinyl compounds with different functional groups replacing the dimethylamino group.
科学研究应用
Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate has several scientific research applications, including:
Chemistry: : It serves as a building block for synthesizing more complex molecules, especially in the development of new materials and catalysts.
Biology: : The compound is used in bio-conjugation techniques, where it helps in attaching biomolecules to various surfaces or carriers for imaging or therapeutic purposes.
Medicine: : Investigated for its potential pharmacological activities, including as an antitumor agent or a modulator of biological pathways.
Industry: : Utilized in the formulation of specialty chemicals, dyes, and polymers due to its reactive functional groups.
作用机制
The mechanism by which methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazinyl ring can form stable complexes with metal ions, proteins, or DNA, influencing various biological pathways and processes. These interactions can modulate enzymatic activities, alter gene expression, or inhibit cell proliferation, depending on the specific context and application.
相似化合物的比较
Compared to other similar triazinyl compounds, methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. Similar compounds include:
Methyl N-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate
Methyl N-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]glycinate
Methyl N-[4-(dimethylamino)-6-hydroxy-1,3,5-triazin-2-yl]glycinate
These compounds share the triazinyl backbone but differ in their substituents, leading to variations in their chemical and biological properties. The presence of different substituents can influence their reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.
属性
IUPAC Name |
methyl 2-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-14(2)8-11-7(10-5-6(15)16-3)12-9(13-8)17-4/h5H2,1-4H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMIPVGPQIFKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
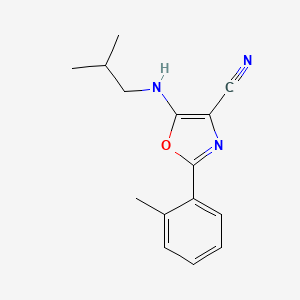
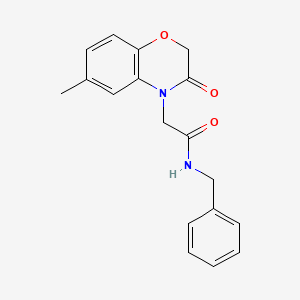
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)
![[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B5752734.png)
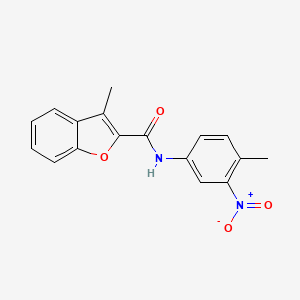
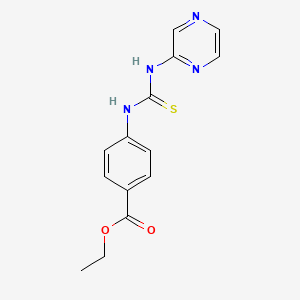
![2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline](/img/structure/B5752762.png)
![2-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5752765.png)
![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5752771.png)
![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B5752790.png)
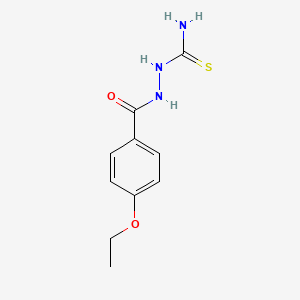
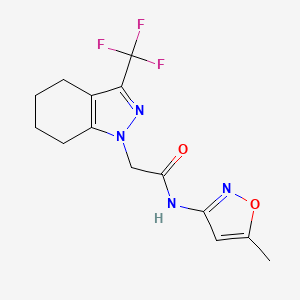
![5-(2-{(E)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE](/img/structure/B5752826.png)
